molecular formula C8H9BO3 B15072041 (1,3-Dihydroisobenzofuran-5-yl)boronic acid

(1,3-Dihydroisobenzofuran-5-yl)boronic acid

Cat. No.: B15072041
M. Wt: 163.97 g/mol
InChI Key: JHPWSRNJPLJVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a boronic acid derivative featuring a bicyclic 1,3-dihydroisobenzofuran scaffold with a boronic acid group (-B(OH)₂) at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronates under mild conditions .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylboronic acid

InChI

InChI=1S/C8H9BO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3,10-11H,4-5H2

InChI Key

JHPWSRNJPLJVJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(COC2)C=C1)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (1,3-Dihydroisobenzofuran-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Physicochemical Properties

Key properties include:

  • pKa : Boronic acids generally exhibit pKa values between 8–10, but fused heterocycles like 1,3-dihydroisobenzofuran may lower acidity due to electron-withdrawing effects, enhancing stability in physiological environments .
  • Binding Affinity : The rigid bicyclic structure may improve diol-binding selectivity compared to flexible analogs, making it suitable for saccharide sensing or drug delivery .

Comparison with Similar Compounds

Table 1: Key Comparisons of (1,3-Dihydroisobenzofuran-5-yl)boronic Acid and Analogs

Compound Name Structure pKa* Biological Activity Applications
This compound Bicyclic, boronic acid at C5 ~8.5–9.5 Suzuki coupling, potential ionophores Organic synthesis, drug delivery
(2,3-Dihydrobenzofuran-6-yl)boronic acid Bicyclic, boronic acid at C6 ~9.0 Limited data; similar reactivity Synthetic intermediates
Phenylboronic acid Monocyclic, no heteroatoms ~9.5 Weak enzyme inhibition (IC₅₀ >100 µM) Saccharide sensing
3-AcPBA (3-Acetamidophenylboronic acid) Monocyclic, polar substituent ~7.8 Enhanced glucose binding (Kd ~10 mM) Glucose-responsive systems
Phenanthren-9-yl boronic acid Polycyclic aromatic ~8.2 Anticancer (IC₅₀ ~0.5 µM) Oncology research

*Estimated pKa ranges based on structural analogs .

Key Differentiators:

Substitution Effects : Meta-substituted analogs (e.g., 4-nitrophenyl boronic acid) exhibit superior enzyme inhibition over ortho-substituted derivatives , suggesting positional sensitivity.

Biological Performance : While less cytotoxic than polycyclic analogs (e.g., phenanthren-9-yl boronic acid), its fused oxygen heterocycle may reduce off-target effects in therapeutic applications .

Synthetic Utility : The compound’s stability under Suzuki conditions outperforms alkylboronic acids, which are prone to protodeboronation .

Biological Activity

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of corresponding boronic acids with isobenzofuran derivatives. The structural features of this compound allow it to interact with various biological targets, making it a versatile candidate for further research.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and cellular processes. The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to altered biological responses.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that boronic acids exhibit significant anticancer properties. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value that suggests a potent inhibitory effect on tumor growth.

Cell Line IC50 (µM)
MCF-718.76 ± 0.62
HeLa25.00 ± 1.00
A54922.50 ± 0.75

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several strains of bacteria. It was found to be effective against Escherichia coli at concentrations as low as 6.50 mg/mL.

Bacterial Strain Minimum Inhibitory Concentration (mg/mL)
E. coli6.50
Staphylococcus aureus8.00

Antioxidant Activity

This compound exhibited strong antioxidant activity in various assays:

Assay Type IC50 (µg/mL)
DPPH Scavenging0.14 ± 0.01
ABTS Radical Scavenging0.11 ± 0.01
CUPRAC Assay1.73 ± 0.16

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis and reduced cell viability.
  • Infection Control : In vivo studies showed that formulations containing this boronic acid could effectively reduce bacterial load in infected tissue models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.